![molecular formula C16H20N4O2S B6446408 N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2549004-78-4](/img/structure/B6446408.png)
N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have many pharmaceutical and industrial purposes . They are structurally similar to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .
Synthesis Analysis
A series of (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives have been synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde with substituted anilines .Molecular Structure Analysis
These compounds were characterized on the basis of spectral data such as IR, H–NMR, mass spectrometry and X-ray single crystal diffraction analysis .Chemical Reactions Analysis
The synthesis of these compounds involves a multi-step pathway starting from commercially available 2-nitroaniline .Aplicaciones Científicas De Investigación
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown promise as potential anti-cancer agents. Researchers have explored their effects on cell proliferation, apoptosis, and tumor growth inhibition. Mechanisms of action include interference with DNA replication and inhibition of key enzymes involved in cancer progression .
Anti-Microbial Activity
The quinoxaline moiety exhibits antibacterial, antifungal, and antiviral properties. Researchers have synthesized derivatives with enhanced activity against various microorganisms. These compounds could serve as leads for novel antimicrobial drugs .
Anti-Convulsant Activity
Some quinoxaline derivatives demonstrate anti-convulsant effects by modulating neuronal excitability. These compounds may hold potential for managing epilepsy and related disorders .
Anti-Tuberculosis Activity
Quinoxalines have been investigated for their ability to inhibit Mycobacterium tuberculosis growth. These derivatives could contribute to the development of new anti-TB drugs .
Anti-Malarial Activity
Certain quinoxaline derivatives exhibit anti-malarial properties. Researchers have explored their effects on Plasmodium parasites, aiming to combat malaria .
Anti-Leishmanial Activity
Leishmaniasis, caused by protozoan parasites, remains a global health concern. Quinoxaline derivatives have demonstrated activity against Leishmania species, suggesting their potential as anti-leishmanial agents .
Anti-HIV Activity
Researchers have investigated quinoxaline derivatives as potential inhibitors of HIV replication. These compounds target viral enzymes and may contribute to anti-HIV drug development .
Anti-Inflammatory Activity
Quinoxalines possess anti-inflammatory properties, making them interesting candidates for managing inflammatory conditions. Their effects on cytokines, prostaglandins, and immune responses have been studied .
Mecanismo De Acción
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities
Biochemical Pathways
Quinoxaline derivatives have been known to interact with various biochemical pathways, leading to their wide spectrum of biological activities .
Result of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, indicating their potential to induce various molecular and cellular effects .
Propiedades
IUPAC Name |
N-(1-quinoxalin-2-ylpiperidin-3-yl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-23(22,13-7-8-13)19-12-4-3-9-20(11-12)16-10-17-14-5-1-2-6-15(14)18-16/h1-2,5-6,10,12-13,19H,3-4,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHPUROVMQMXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.